4-oxo-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide
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Description
4-oxo-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide is a useful research compound. Its molecular formula is C20H16N2O3S and its molecular weight is 364.42. The purity is usually 95%.
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Scientific Research Applications
Chemosensors for Cyanide Anions
Research has shown that certain coumarin benzothiazole derivatives, closely related to 4-oxo-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide, can be used as chemosensors for cyanide anions. These compounds have been synthesized and tested for their ability to recognize cyanide anions through a Michael addition reaction, exhibiting significant changes in color and fluorescence which can be observed by the naked eye (Wang et al., 2015).
Antimicrobial Activity
Several derivatives of this compound have been synthesized and tested for their antibacterial activities. Studies have shown that these compounds demonstrate bacteriostatic and bactericidal activities, indicating potential for use as novel antibacterial agents (Behrami & Dobroshi, 2019).
Antioxidant and Antibacterial Agents
Research on coumarin-based benzothiazole derivatives, similar in structure to this compound, has demonstrated their potential as antioxidant and antibacterial agents. These compounds have been synthesized and evaluated for their biological properties, showing effectiveness in scavenging free radicals and inhibiting bacterial growth (Gadhave et al., 2022).
Antitumor Activity
Compounds structurally related to this compound have been explored for their antitumor activities. Research suggests that these compounds, especially those bearing the benzothiazole moiety, may have significant effects against various cancer cell lines, indicating potential for development as anticancer drugs (El-Helw et al., 2019).
Properties
IUPAC Name |
4-oxo-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-11-8-12(2)18-14(9-11)22(3)20(26-18)21-19(24)17-10-15(23)13-6-4-5-7-16(13)25-17/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXLHVRIZHBOQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)S2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.